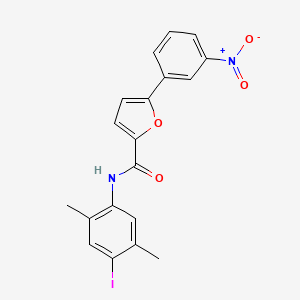
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol, also known as 8-Methyl-N-vanillylnonanamide (capsaicin analog), is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 receptors are found in the peripheral and central nervous systems and are involved in the perception of pain, temperature, and inflammation. The purpose of
Mecanismo De Acción
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol acts as an agonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Upon activation, TRPV1 channels allow the influx of calcium and sodium ions, which leads to depolarization of the membrane potential and the generation of action potentials. The activation of TRPV1 receptors also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
The activation of TRPV1 receptors by 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol leads to a variety of biochemical and physiological effects. These include the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the regulation of pain and inflammation. Additionally, the influx of calcium and sodium ions through TRPV1 channels can lead to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the nuclear factor kappa B (NF-κB) pathways, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol in lab experiments is its potency and selectivity for the TRPV1 receptor. This allows for precise targeting of the receptor and the study of its specific effects. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring of the compound is necessary to ensure accurate and safe experimentation.
Direcciones Futuras
There are several future directions for the study of 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol. One potential area of research is the development of more potent and selective TRPV1 agonists for the treatment of pain and inflammation. Additionally, the role of TRPV1 receptors in other physiological processes, such as thermoregulation and taste sensation, could be further explored. Finally, the potential use of TRPV1 agonists in the treatment of other conditions, such as cancer and metabolic disorders, could also be investigated.
Métodos De Síntesis
The synthesis of 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol involves the reaction of 8-methoxy-4-methyl-2-quinolinecarboxylic acid with piperidine in the presence of a coupling agent and a base. The resulting product is then reduced to obtain 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinone, which is subsequently converted to the final product using a reductive amination reaction.
Aplicaciones Científicas De Investigación
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. Additionally, it has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation.
Propiedades
IUPAC Name |
1-(8-methoxy-4-methylquinolin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-9-15(18-8-4-5-12(19)10-18)17-16-13(11)6-3-7-14(16)20-2/h3,6-7,9,12,19H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMAWIZASAJVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Methoxy-4-methylquinolin-2-yl)piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5037160.png)
![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B5037174.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)

![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B5037208.png)


![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037224.png)
![10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5037228.png)